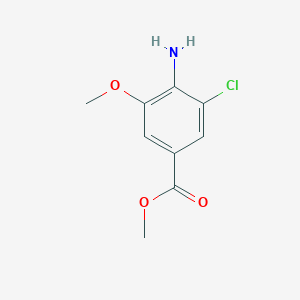

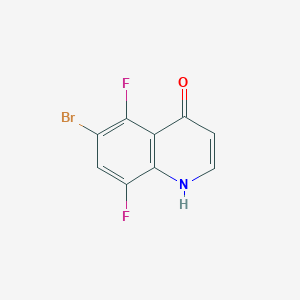

Benzoic acid, 4-amino-3-chloro-5-methoxy-, methyl ester

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of similar compounds often involves the use of conventional methods or microwave irradiation . For instance, the chloride ion of certain compounds can be replaced with one equivalent of morpholine at 70–80 °C in a dioxane/water solvent mixture using sodium carbonate as a base .Chemical Reactions Analysis

The chemical reactions involving similar compounds can be complex and varied . For example, benzylic halides typically react via an SN1 pathway, via the resonance-stabilized carbocation .Scientific Research Applications

Synthesis and Chemical Properties

- Benzoic acid, 4-amino-3-chloro-5-methoxy-, methyl ester has been involved in synthesis research, demonstrating its utility in complex chemical reactions. For instance, it was used in a multi-step synthesis process involving selective methylation, chlorination, hydrolysis, and other reactions to produce radiochemically pure compounds, highlighting its role in producing labeled compounds for research purposes (Standridge & Swigor, 1991).

- Research has also focused on developing efficient synthesis methods for similar compounds. For instance, 3-bromo-4-hydroxy-5-methoxy-benzoic acid methyl ester was synthesized from vanillin, demonstrating the potential for creating diverse derivatives of benzoic acid for various applications (Zha Hui-fang, 2011).

Pharmacokinetics and Stability

- The pharmacokinetics of benzoic acid derivatives have been a subject of study. For example, the pharmacokinetics of a similar compound, benzoic acid, 4-[[(2-hydroxyethyl)amino]carbonyl]-, methyl ester, was studied in rats to understand its distribution and bioavailability, contributing to the broader understanding of the pharmacokinetics of benzoic acid derivatives (Xu et al., 2020).

- Additionally, research on the stability and protein binding properties of related benzoic acid compounds has been conducted, providing insights into their chemical behavior in biological systems (Nomeir et al., 1994).

Industrial Applications and Process Development

- Benzoic acid derivatives have been the focus in the development of industrial-scale processes. For instance, a key intermediate in the synthesis of SGLT2 inhibitors, 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, was prepared from dimethyl terephthalate in a multi-step process, demonstrating the industrial relevance of such compounds (Zhang et al., 2022).

Mechanism of Action

properties

IUPAC Name |

methyl 4-amino-3-chloro-5-methoxybenzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClNO3/c1-13-7-4-5(9(12)14-2)3-6(10)8(7)11/h3-4H,11H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOFOVONASLGQND-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC(=C1)C(=O)OC)Cl)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.63 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

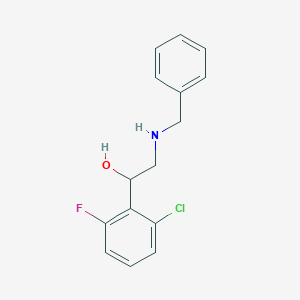

![1-{5-[(Propan-2-yloxy)methyl]-1,3,4-thiadiazol-2-yl}ethan-1-amine](/img/structure/B1382652.png)

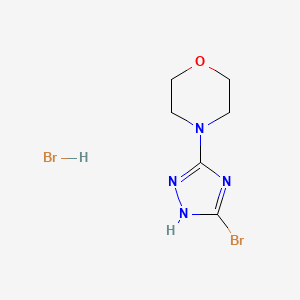

![(9-Bromo-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetic acid](/img/structure/B1382658.png)

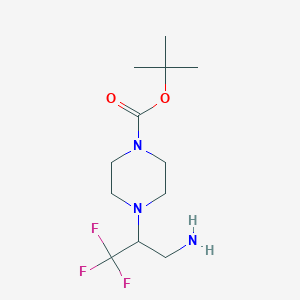

![9-bromo-8-fluoro-1H,2H,4H,4aH,5H,6H-morpholino[4,3-a]quinoxalin-5-one](/img/structure/B1382660.png)

![tert-Butyl 1-(aminomethyl)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate](/img/structure/B1382664.png)